molecular formula C13H15NO4 B1139572 Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate CAS No. 105962-56-9

Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate

Cat. No. B1139572
CAS RN: 105962-56-9
M. Wt: 249.2625
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate , also known by its IUPAC name methyl (2E)-3-(4-methoxyphenyl)-2-propenoate , is a chemical compound with the molecular formula C₁₁H₁₂O₃ . It belongs to the class of organic compounds known as acetamides and is characterized by an acetyl group attached to an amino group. The compound exhibits a solid physical form and has a molecular weight of approximately 192.21 g/mol .


Molecular Structure Analysis

The compound’s molecular structure consists of a methoxyphenyl group attached to a propenoate moiety. The double bond in the propenoate group gives rise to geometric isomerism, resulting in the (2E) configuration. The presence of the acetamido group adds complexity to the structure. Refer to the InChI code for the detailed arrangement of atoms and bonds .

Safety and Hazards

  • Precautionary Measures : Handle with care, avoid inhalation, and use appropriate protective equipment (P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501) .

properties

IUPAC Name

methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-9(15)14-12(13(16)18-3)8-10-4-6-11(17-2)7-5-10/h4-8H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMBBMLMWFQODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50699589
Record name Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate

CAS RN

105962-56-9
Record name Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.